苄基甲基4-氧代环己基甲酸酯

描述

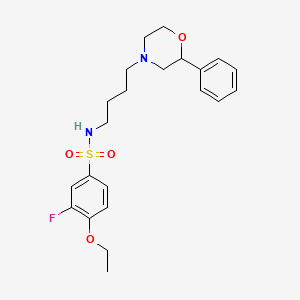

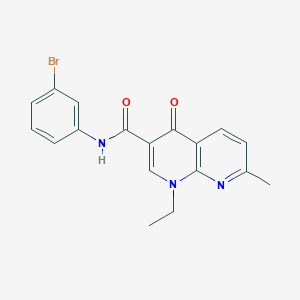

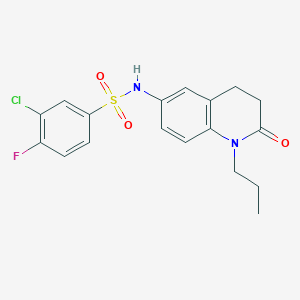

Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the CAS Number: 400899-75-4 . It has a molecular weight of 261.32 and its IUPAC name is benzyl methyl (4-oxocyclohexyl)carbamate .

Molecular Structure Analysis

The InChI code for Benzyl methyl4-oxocyclohexylcarbamate is 1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl methyl4-oxocyclohexylcarbamate is a white to yellow solid . The storage temperature is room temperature .科学研究应用

抗惊厥活性:

- K. Scott 等人(1993 年)使用苯甲基甲基 4-氧环己基氨基甲酸甲酯的类似物甲基 4-(苯甲氨基)-6-甲基-2-氧环己-3-烯-1-酸甲酯研究了其使用杏仁核点火模型的抗惊厥特性,并确定了几种具有最小毒性的活性类似物 (Scott et al., 1993).

伪肽三嗪合成:

- M. Sañudo 等人(2006 年)使用苯甲基异氰化物合成了 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,为一类新的伪肽三嗪做出了贡献 (Sañudo et al., 2006).

有机合成中的催化:

- 张志斌等人(2007 年)在金 (I) 催化的动态动力学对映选择性烯烃分子内加氢氨化反应中使用了苯甲基 6-甲基-2,2-二苯基-4,5-辛二烯基氨基甲酸甲酯 (Zhang et al., 2007).

三元共混聚合物太阳能电池:

- 程沛等人(2014 年)研究了茚满-C60 双加合物 (ICBA) 在聚合物太阳能电池中作为电子级联受体的用途,其中包括研究中的苯甲基氨基甲酸酯衍生物 (Cheng et al., 2014).

抗肿瘤药物研究:

- G. Atassi 和 H. Tagnon(1975 年)研究了甲基[5-(2-噻吩基羰基)-1H-苯并咪唑-2-基]氨基甲酸甲酯作为一种新的抗肿瘤剂,用于治疗包括淋巴性白血病和黑色素瘤在内的各种癌症 (Atassi & Tagnon, 1975).

遗传毒性评估:

- Colin S. Chen 等人(2008 年)使用彗星试验研究了包括苯甲基氨基甲酸酯在内的各种化学物质对人淋巴细胞的遗传毒性作用 (Chen et al., 2008).

抗锥虫病特性:

- M. Ayyari 等人(2013 年)从辣木中分离出包括苯甲基硫代氨基甲酸酯糖苷在内的化合物,并测试了它们的抗锥虫病活性 (Ayyari et al., 2013).

有机氨基甲酸酯合成中的催化剂:

- 本田正芳等人(2011 年)使用 CeO2 催化剂一锅合成苯甲基氨基甲酸甲酯,突出了其效率和可重复使用性 (Honda et al., 2011).

药物代谢物的研究:

- Elena Kaiser 等人(2014 年)研究了奥卡西平及其代谢物(包括卡马西平衍生物)在废水处理过程中的生物降解 (Kaiser et al., 2014).

安全和危害

未来方向

While specific future directions for Benzyl methyl4-oxocyclohexylcarbamate are not available, it’s worth noting that research into similar compounds is ongoing. For example, the selective oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant continues to be a hot topic in organic synthesis and industrial chemistry .

属性

IUPAC Name |

benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHSNARCZDJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)